molecular formula C20H22Cl3N3OS B13801050 1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride CAS No. 73553-71-6

1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride

Cat. No.: B13801050
CAS No.: 73553-71-6
M. Wt: 458.8 g/mol
InChI Key: MOYGMDXEEFUDBH-UHFFFAOYSA-N
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Description

1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride (CAS: 73553-65-8) is a piperazine-based compound featuring a thiazole ring substituted with a (4-(4-chlorophenoxy)phenyl)methyl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies . The structure combines a piperazine moiety, known for its versatility in drug design, with a chlorophenoxy-substituted thiazole, which may influence receptor binding and electronic properties.

Properties

CAS No.

73553-71-6

Molecular Formula

C20H22Cl3N3OS

Molecular Weight

458.8 g/mol

IUPAC Name

4-[[4-(4-chlorophenoxy)phenyl]methyl]-2-piperazin-1-yl-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C20H20ClN3OS.2ClH/c21-16-3-7-19(8-4-16)25-18-5-1-15(2-6-18)13-17-14-26-20(23-17)24-11-9-22-10-12-24;;/h1-8,14,22H,9-13H2;2*1H

InChI Key

MOYGMDXEEFUDBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Coupling of Piperazine Derivatives with Substituted Aromatic Acids

A common approach involves coupling piperazine derivatives with aromatic acid derivatives using activated esters or mixed anhydrides. For example, in related piperazine-thiazole systems, the In Situ Active Ester Method is used:

  • Dicyclohexylcarbodiimide (DCCI) activates the carboxylic acid in tetrahydrofuran (THF) at low temperature (0–5°C).
  • N-hydroxybenzotriazole (HOBt) is added to improve coupling efficiency.
  • The piperazine derivative is added with triethylamine as base.
  • The reaction proceeds at low temperature and then room temperature for extended periods.
  • Workup includes filtration of dicyclohexylurea byproduct and purification by chromatography.

This method yields high purity amide-linked intermediates, which can be further functionalized.

Mixed Anhydride Method

Another effective synthetic route is the mixed anhydride method:

  • Ethyl chloroformate reacts with the aromatic acid in the presence of N-methylmorpholine at –15°C to form a reactive intermediate.
  • The piperazine derivative is then added to form the amide bond.
  • The reaction is maintained at low temperature and then at room temperature.
  • Purification involves sequential washing with acid, base, and water, followed by drying and concentration.

This method is suitable for preparing intermediates with high yields and purity.

Cyclization and Functional Group Transformations

For the synthesis of the target compound, cyclization reactions are critical:

  • The key intermediate, such as 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid, is prepared by cyclization of suitable precursors.
  • The cyclization is often performed at elevated temperatures (120–130°C) using organic or inorganic bases such as triethylamine, sodium carbonate, or diisopropylethylamine.
  • The reaction conditions are optimized to maximize yield and optical purity.

Resolution of Enantiomers

The compound can exist as levorotatory or dextrorotatory enantiomers. Resolution is achieved by:

  • Chemical resolution of racemic piperazine derivatives using tartaric acid salts.
  • However, the yield of resolution is often low (~12.7%), and optical purity may be insufficient (<95%).
  • Improved methods involve selective crystallization and salt formation to enhance enantiomeric purity.

Formation of Dihydrochloride Salt

The final step involves converting the free base compound into the dihydrochloride salt:

  • Treatment with hydrochloric acid in an appropriate solvent (e.g., dichloromethane or diisopropyl ether).
  • The salt is precipitated by cooling and isolated by filtration.
  • Drying yields the pure dihydrochloride salt suitable for pharmaceutical applications.

Comparative Summary Table of Preparation Methods

Step Method/Conditions Key Reagents Temperature Yield & Notes
Coupling via Active Ester DCCI, HOBt, TEA in THF DCCI, HOBt, Triethylamine 0–25°C Moderate to good yields; clean coupling
Coupling via Mixed Anhydride Ethyl chloroformate, N-methylmorpholine Ethyl chloroformate, N-methylmorpholine –15°C to RT High purity; good for sensitive substrates
Cyclization Base-mediated cyclization Sodium carbonate, triethylamine 120–130°C Critical for ring closure; yield depends on conditions
Enantiomeric Resolution Salt formation with tartaric acid Tartaric acid Ambient Low yield (~12.7%), optical purity <95%
Dihydrochloride Salt Formation Acid treatment, precipitation HCl, diisopropyl ether 0–30°C Efficient isolation of salt form

Research Findings and Analytical Data

  • Infrared spectroscopy confirms characteristic amide and aromatic functional groups (e.g., NH stretch ~3338 cm⁻¹, C=O amide ~1660 cm⁻¹).
  • Proton nuclear magnetic resonance (¹H NMR) data reveal the presence of piperazine methylene protons, aromatic protons, and substituent methyl groups with expected chemical shifts and coupling constants.
  • Mass spectrometry confirms molecular ion peaks consistent with calculated molecular weights, verifying the compound's identity.
  • Optical rotation measurements are used to assess enantiomeric purity after resolution steps.

Chemical Reactions Analysis

Scientific Research Applications

General Information

  • Chemical Name : 1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride
  • Molecular Formula : C20H22Cl3N3OS
  • Molecular Weight : 458.83 g/mol
  • CAS Number : 73553-71-6

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. A notable study demonstrated its efficacy against resistant strains of Staphylococcus aureus, indicating its role as a promising candidate for further development in antimicrobial therapies .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Research indicates that derivatives of piperazine compounds can act on serotonin receptors, which are crucial in treating mood disorders. Case studies have shown that modifications to the piperazine moiety can enhance binding affinity to these receptors, thus offering insights into the design of new antidepressants .

Cancer Research

This compound has been explored for its anticancer properties. In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as an anticancer agent .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound involved testing against multiple bacterial strains using standard disc diffusion methods. The results indicated significant zones of inhibition, particularly against multidrug-resistant strains, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Neuropharmacological Assessment

In a controlled trial assessing the neuropharmacological effects, subjects treated with the compound exhibited improved mood and reduced anxiety levels compared to the control group. This study supports the hypothesis that piperazine derivatives can modulate serotonergic activity effectively.

Case Study 3: Cancer Cell Line Studies

In vitro assays on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth and increased apoptosis markers, indicating its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist at histamine H1 receptors, reducing allergic responses .

Comparison with Similar Compounds

Key Observations :

  • The benzo[d][1,3]dioxol group in adds steric bulk and lipophilicity, which may impact membrane permeability .
  • Salt Forms : The dihydrochloride salt in the target compound and meclizine () improves aqueous solubility compared to free bases .
  • Molecular Weight : Buclizine analogs () have higher molecular weights (~506 Da), which could reduce blood-brain barrier penetration compared to the target compound .

Biological Activity

1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride, with CAS number 73553-71-6, is a synthetic compound characterized by a unique structure that includes a piperazine ring, a thiazole ring, and a chlorophenoxy group. This compound has garnered attention for its potential applications in medicinal chemistry and its biological activities, particularly in oncology.

  • Molecular Formula : C20H22Cl3N3OS
  • Molecular Weight : 458.8 g/mol
  • IUPAC Name : 4-[[4-(4-chlorophenoxy)phenyl]methyl]-2-piperazin-1-yl-1,3-thiazole; dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been shown to exhibit:

  • Antiproliferative effects : Inhibition of cell growth in various cancer cell lines.
  • Induction of apoptosis : Triggering programmed cell death in tumor cells.
  • Microtubule synthesis inhibition : Disruption of microtubule formation, which is critical for cell division.
  • Angiogenesis inhibition : Preventing the formation of new blood vessels that supply nutrients to tumors .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes its effects on different types of cancer cells:

Cancer TypeCell LineIC50 (µM)
LiverHUH710.5
HEPG212.3
BreastMCF78.7
T47D9.0
ColonHCT11611.2
GastricKATO-313.5
EndometrialMFE-29614.0

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the cytotoxic effects of various piperazine derivatives, including the target compound, on multiple cancer cell lines. The results indicated that compounds with similar structures exhibited potent antiproliferative activity across breast, liver, and colon cancers. The mechanism involved apoptosis induction and cell cycle arrest, differentiating it from traditional chemotherapeutics like Taxol .
  • In Vivo Studies :
    Additional studies conducted by the U.S. National Cancer Institute (NCI) demonstrated that piperazine derivatives could suppress tumor growth in small-animal models. These findings support the potential use of this compound in therapeutic applications against various malignancies .

Pharmacological Profile

The pharmacological profile of this compound indicates its potential as an effective therapeutic agent:

  • Antitumor Activity : Shown to be more potent than existing treatments against multiple tumor types.
  • Oral Bioavailability : Offers advantages in terms of administration compared to intravenous therapies.

Q & A

Q. What are the critical steps in synthesizing 1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride?

The synthesis typically involves:

  • Multi-step coupling reactions : Formation of the thiazole ring via condensation of thiourea derivatives with α-halo ketones under reflux conditions .
  • Piperazine functionalization : Reaction of the thiazole intermediate with a piperazine derivative in the presence of a base (e.g., K₂CO₃) to ensure nucleophilic substitution .
  • Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to improve solubility and stability . Key parameters include temperature control (±2°C), solvent selection (e.g., DMF for solubility), and reaction time optimization (monitored via TLC) .

Q. How is the compound’s structure confirmed post-synthesis?

Analytical workflows include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenoxy group at δ 7.2–7.4 ppm) .
  • Mass spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]⁺ at m/z 462.1) and isotopic patterns matching chlorine atoms .
  • HPLC purity analysis : >98% purity using a C18 column with UV detection at 254 nm .

Q. What are the primary pharmacological targets of this compound?

Piperazine-thiazole derivatives are studied for:

  • Serotonergic activity : Modulation of 5-HT₁A/2A receptors due to structural similarity to phenylpiperazine scaffolds .
  • Antimicrobial potential : Activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Kinase inhibition : Preliminary data suggest interaction with tyrosine kinases (e.g., EGFR) in cancer cell lines .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiazole-piperazine coupling step?

Methodological approaches include:

  • Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may require inert atmospheres to prevent oxidation .
  • Catalyst selection : Pd/C or CuI for cross-coupling reactions, improving yields from 45% to >75% .
  • Byproduct mitigation : Use of scavengers (e.g., polymer-bound triphenylphosphine) to remove unreacted intermediates .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Strategies involve:

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., rapid glucuronidation) .
  • Dose-response recalibration : Adjust dosing regimens in animal models to match effective plasma concentrations observed in vitro .
  • Target engagement assays : Use radiolabeled ligands (e.g., ³H-8-OH-DPAT for 5-HT₁A) to confirm receptor binding in vivo .

Q. What structural modifications enhance selectivity for neurological vs. antimicrobial targets?

Structure-activity relationship (SAR) studies suggest:

  • Thiazole substitution : Electron-withdrawing groups (e.g., -Cl) at the 4-position increase blood-brain barrier penetration .
  • Phenoxy chain length : Shorter alkyl chains (C2–C3) reduce antimicrobial activity but improve serotonin receptor affinity .
  • Piperazine N-substitution : Methyl or acetyl groups diminish off-target kinase interactions .

Q. How does the hydrochloride salt form influence stability under varying pH conditions?

Stability studies indicate:

  • pH-dependent solubility : High solubility in acidic buffers (pH 2–4) but precipitation at physiological pH (7.4), requiring formulation as nanoparticles or liposomes for in vivo use .
  • Degradation pathways : Hydrolysis of the thiazole ring at pH >8, monitored via accelerated stability testing (40°C/75% RH) .

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